methyl 2-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetate
Overview
Description
Methyl 2-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetate is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl {3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate is 371.09397721 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity Research involving similar compounds to methyl {3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate has explored the microwave-assisted synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities. This process involves the Biginelli reaction followed by reactions with bromomalononitrile and phenacyl bromide, leading to various thiazolopyrimidine derivatives. These compounds have been tested for their biological activities, revealing moderate to good antioxidant and antimicrobial effects (Youssef & Amin, 2012).
Chemical Transformations and Potential Applications Another study focused on the synthesis of (6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid methyl ester, a compound with structural similarities, through interactions with Lawesson's reagent and subsequent reactions. This research explored the potential of these chemical transformations for further applications in scientific research, albeit without specific applications mentioned (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).
Crystal Structure Analysis The crystal and molecular structure of a related compound, methyl(±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, was determined using single crystal X-ray diffraction. This research provides valuable insights into the structural properties of such complex molecules, which could inform their potential applications in various scientific fields (Makaev et al., 2006).
Antimicrobial Activity of Pyrimidinone Derivatives Further research into pyrimidinone derivatives, using citrazinic acid as a starting material, led to the synthesis of compounds with notable antimicrobial properties. These derivatives were tested against various bacterial and fungal strains, showing good activity comparable to standard drugs like streptomycin and fusidic acid. This highlights the potential of such compounds in the development of new antimicrobial agents (Hossan et al., 2012).
Properties
IUPAC Name |
methyl 2-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-3-21-17(24)13(16(23)19-18(21)26)8-11-9-20(10-15(22)25-2)14-7-5-4-6-12(11)14/h4-9H,3,10H2,1-2H3,(H,19,23,26)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHUPFSEXUDWNY-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)OC)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)OC)/C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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